p-Terphenyl-d14
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050399 | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-51-0 | |
| Record name | p-Terphenyl-d14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1718-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Investigations of P Terphenyl D14
Vibrational Spectroscopy Methodologies and Findings
Vibrational spectroscopy serves as a powerful tool for elucidating the structural and dynamic properties of molecules. In the case of p-Terphenyl-d14 (C18D14), a deuterated isotopologue of p-terphenyl (B122091), infrared and Raman spectroscopy have been instrumental in understanding its molecular conformation, the effects of isotopic substitution, and its behavior under varying physical conditions.
Infrared Spectroscopy Studies
Infrared (IR) spectroscopy probes the vibrational modes of a molecule that are accompanied by a change in the dipole moment. libretexts.org Studies on this compound have utilized this technique to investigate its conformational changes and the influence of deuteration on its vibrational spectrum.
The conformation of this compound has been a subject of detailed investigation using high-pressure infrared spectroscopy at liquid-helium temperatures. nih.gov At low temperatures and pressures, p-terphenyl and its deuterated form, this compound, adopt a twisted conformation. nih.gov This molecular structure belongs to the C2 point group of symmetry, where the central phenyl ring is twisted relative to the two outer rings. nih.gov
Upon the application of high pressure, a phase transition is observed. researchgate.net This transition is marked by the abrupt disappearance of several IR absorption peaks. researchgate.net For this compound, this change indicates a shift to a more planar molecular conformation. researchgate.net The pressure-induced planarization is a key finding, revealing the influence of intermolecular forces on the molecule's geometry. The transition pressure for this conformational change has been determined to be between 0.2 and 0.6 GPa. researchgate.net
First-principles calculations complement these experimental findings, showing that a slightly perturbed C2h conformation is energetically favorable over a D2 conformation. researchgate.net The vibrational modes that become IR-inactive upon this pressure-induced phase transition are consistent with those predicted for a planarization event. researchgate.net
The substitution of hydrogen with deuterium (B1214612) in this compound significantly impacts its infrared spectrum. researchgate.net This isotopic substitution, with a purity of 98 atom % D, leads to shifts in the vibrational frequencies of the molecule. researchgate.netsigmaaldrich.com These shifts are particularly noticeable in the hydrogen bending modes. researchgate.net
A comparative analysis of the IR spectra of p-terphenyl and this compound reveals these deuteration-induced changes. researchgate.net The frequencies of the vibrational modes are altered due to the increased mass of deuterium compared to hydrogen. researchgate.net This effect is a cornerstone of vibrational spectroscopy, allowing for the assignment of specific vibrational modes to the corresponding atomic motions. The study of deuterated analogues like this compound provides crucial data for refining the force fields used in theoretical calculations of molecular vibrations. researchgate.net
High-Pressure and Low-Temperature Infrared Spectroscopy Analysis of Molecular Conformation
Raman Spectroscopy Applications
Raman spectroscopy, which detects vibrational modes that involve a change in the polarizability of the molecule, offers a complementary perspective to IR spectroscopy.
Raman spectroscopy has been employed to analyze the intra- and intermolecular vibrational modes of crystalline p-terphenyl. hpstar.ac.cn These studies provide insights into the forces that govern the arrangement of molecules in the crystal lattice. The low-frequency region of the Raman spectrum is particularly informative about the lattice vibrations, which involve the collective motions of the molecules. hpstar.ac.cn In the crystalline phase, the conformation of the p-terphenyl molecule is a result of the balance between intramolecular forces, which favor a twisted conformation, and intermolecular forces, which favor a more planar arrangement. researchgate.net
Temperature-dependent Raman scattering studies on p-terphenyl have revealed a structural phase transition at approximately 193 K. hpstar.ac.cn For the deuterated version, this compound, this transition occurs at a lower temperature of (180.3 ± 0.1) K. researchgate.net This transition is characterized by a change from a disordered high-temperature phase to an ordered low-temperature phase. hpstar.ac.cnresearchgate.net
Below the transition temperature, the Raman spectra exhibit a progressive evolution rather than a sudden change, with the emergence of distinct external and torsional internal modes at very low temperatures (15 K). researchgate.net Anomalous behaviors in the frequencies, widths, and intensities of nearly all vibrational modes are observed around the transition temperature. hpstar.ac.cn For example, some peaks show a decrease in frequency with decreasing temperature, which is contrary to the typical trend. hpstar.ac.cn This phenomenon is attributed to a significant decrease in vibrational anharmonic coupling effects as the crystal enters the ordered state. hpstar.ac.cn The analysis of temperature-dependent Raman spectra provides a detailed picture of the dynamic processes associated with this order-disorder phase transition. hpstar.ac.cnresearchgate.net
Picosecond Time-Resolved Raman Spectroscopy in Solution
Picosecond time-resolved Raman spectroscopy has been employed to study the first excited singlet (S1) state of this compound in both heptane (B126788) and acetonitrile (B52724) solutions. researchgate.netresearchgate.net These studies provide insights into the vibrational dynamics and solvent interactions of the molecule in its excited state.
A prominent band in the S1 Raman spectrum of p-terphenyl, which appears at 750 cm⁻¹, is assigned to an in-plane ring vibration. This assignment is confirmed by the shift observed upon deuteration in this compound. researchgate.netresearchgate.net The position and width of this band exhibit time-dependent changes. Initial changes occurring between 0 and 5 picoseconds are attributed to the strong electric fields of the pump and probe laser pulses. researchgate.net Following this initial period, the band position and width continue to evolve, reaching stationary values at approximately 30 picoseconds. This subsequent, more gradual change is likely due to the cooling of the solute-solvent system. researchgate.net Similar time-dependent behaviors have been observed for other Raman bands at 993 cm⁻¹ and 1018 cm⁻¹. researchgate.net
The use of near-infrared Raman excitation is advantageous as it avoids interference from the strong fluorescence of p-terphenyl in the visible spectral region. core.ac.uk This technique allows for the probing of excited-state conformations and interactions with the solvent. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements
Deuterium-Enhanced Resolution in NMR for Molecular Dynamics and Interaction Studies
The deuterated framework of this compound influences its molecular interactions and reaction kinetics. scbt.com This isotopic substitution allows for more precise monitoring of dynamic systems and the elucidation of reaction pathways in various chemical environments. scbt.com
Monitoring Conformational Changes and Molecular Vibrations via Deuteration in NMR
Deuteration serves as a powerful method for monitoring conformational changes and molecular vibrations in molecules like p-terphenyl. scbt.com The incorporation of deuterium alters the vibrational modes of the molecule, resulting in modified spectroscopic signatures that are sensitive to conformational shifts. scbt.com This allows for detailed analysis of molecular interactions and conformational changes. scbt.com
Techniques such as 19F-NMR have been successfully used to monitor the conformational transitions in complex macromolecules, demonstrating the power of NMR in studying structural dynamics. nih.govnih.gov While not directly on this compound, these studies highlight the principle that NMR, enhanced by isotopic labeling, can track the different conformational states a molecule explores. nih.gov The changes in the NMR signal can be correlated with specific conformations, providing insight into the dynamic equilibrium of the molecule. nih.gov
Electronic Spectroscopy: Fluorescence and Absorption Studies
Photophysical Properties and Energy Transfer Processes in Deuterated Systems
The deuteration of p-terphenyl to this compound influences its photophysical properties and energy transfer processes. scbt.com The unique deuterated framework can affect the rate of energy transfer and molecular conformations, making it a valuable tool for studying dynamic systems. scbt.com The isotopic substitution alters the vibrational frequencies, which can impact reaction kinetics and mechanisms. scbt.com
Studies on pentacene-doped p-terphenyl crystals have provided insights into these processes. The fluorescence spectra of these doped crystals show that as the concentration of the pentacene (B32325) dopant increases, the characteristic fluorescence intensity of the p-terphenyl host molecule decreases, while the fluorescence from the pentacene guest molecule increases. mdpi.com This indicates an energy transfer process from the excited p-terphenyl to the pentacene molecules.
Furthermore, research on pentacene-d14 (B566062) doped in p-terphenyl crystals has shown a dependence of the intersystem crossing rate on the isotopic composition, which is explained by the modulation of the near-degenerate triplet state. researchgate.net
Structural Phase Transitions Probed by Electronic Absorption and Fluorescence Spectra
Electronic absorption and fluorescence spectroscopy are sensitive probes for structural phase transitions in molecular crystals like p-terphenyl. Polyphenyl crystals, including p-terphenyl, undergo structural phase transitions at low temperatures, which are associated with the stabilization of a non-planar conformation. rsc.org The phase transition in p-terphenyl is of an order-disorder nature. rsc.org
The absorption and fluorescence spectra of impurities doped into a p-terphenyl host crystal can act as sensitive probes of the host's structure. For example, the pressure-dependent absorption spectrum of pentacene impurities in a p-terphenyl host has been used to investigate the pressure-induced triclinic to monoclinic phase transition of the host crystal. dntb.gov.ua The distinct absorption spectra of pentacene in the two different crystal phases allow for the monitoring of this structural change. dntb.gov.ua Similarly, time-resolved fluorescence measurements of pentacene in p-terphenyl under pressure provide information about the pentacene environment during the structural phase transitions of the host crystal. dntb.gov.ua Infrared spectroscopy studies have also been used to investigate pressure-induced phase transitions in both proteated and deuterated p-terphenyl. researchgate.net
Influence of Isotopic Composition on Excited-State Dynamics and Intersystem Crossing
The isotopic composition of molecules plays a crucial role in their photophysical properties, particularly the rates of transitions between different electronic states. In systems involving this compound as a host matrix, the isotopic substitution of guest molecules has been shown to systematically influence the intersystem crossing (ISC) rate from the first excited singlet state (S1) to the first triplet state (T1).
For instance, studies on single pentacene molecules doped into a p-terphenyl crystal have demonstrated a clear dependence of the S1→T1 intersystem crossing rate on the isotopic makeup of the pentacene guest. researchgate.netresearchgate.net This variation is attributed to the modulation of spin-orbit coupling, which is sensitive to the vibrational modes of the molecule. Deuteration, as in this compound, alters the vibrational frequencies, thereby modifying the efficiency of the ISC process. This effect is a key consideration in the design of materials for applications such as room-temperature masers, where a high triplet quantum yield is desirable. researchgate.net The ability to tune the intersystem crossing rate through isotopic substitution offers a powerful tool for controlling the population of triplet states.
Electron Paramagnetic Resonance (EPR) and Spin Dynamics Research
Zero-Field EPR Spectroscopy of Photoexcited Triplet States in Host Crystals
Zero-field electron paramagnetic resonance (ZF EPR) is a powerful technique for probing the electronic structure of triplet states in the absence of an external magnetic field. In mixed crystals of p-terphenyl, often doped with a small amount of a guest molecule like pentacene, ZF EPR has been employed to study the photoexcited triplet states. acs.orgnih.gov The use of this compound as a host, along with deuterated guest molecules, helps in narrowing the spectral lines by reducing hyperfine interactions.
Pulsed ZF EPR free induction decay (FID) techniques have been successfully applied to measure the transitions between the triplet sublevels (Tx, Ty, and Tz) of photoexcited pentacene-d14 within a p-terphenyl host. acs.orgnih.govresearchgate.net These experiments have allowed for the precise determination of zero-field splitting (ZFS) parameters, D and E, which characterize the energy separation of the triplet sublevels. researchgate.net The narrow line widths observed in these ZF EPR spectra, often less than 500 kHz, are a direct consequence of the diminished hyperfine interactions in the deuterated system at zero field. acs.orgresearchgate.net
Guest-Host Configuration Changes and Spin-Lattice Relaxation Investigations
The sensitivity of ZF EPR spectroscopy to subtle changes in the local environment makes it an ideal tool for investigating guest-host interactions and dynamics. acs.orgnih.gov In p-terphenyl crystals, a phase transition occurs at approximately 193 K. ZF EPR studies of pentacene-d14 doped in p-terphenyl have revealed abrupt changes in the EPR spectra at this transition temperature, including the disappearance of the signal and significant broadening and shifts at temperatures below the transition. acs.orgnih.gov These spectral changes are interpreted as direct evidence of the coupling between the guest pentacene molecules and the phenyl rings of the p-terphenyl host, providing insights into the conformational changes occurring during the phase transition. acs.orgnih.govacs.org
Spin-lattice relaxation (SLR) is a critical parameter governing the spin dynamics of triplet states. In the context of this compound used as a host, the SLR rates of guest molecules are of significant interest. For radical cations of some cyclic alkanes generated in the presence of this compound, unusually short spin-lattice relaxation times (T1) on the order of nanoseconds have been observed. github.io For instance, the T1 for cyclohexane (B81311) and adamantane (B196018) radical cations were found to be approximately 9 ns and 6.5 ns, respectively. github.io These rapid relaxation rates, which are largely independent of temperature and magnetic field strength, are not easily explained by common relaxation mechanisms and suggest unique guest-host interactions. github.io Furthermore, deuteration of the host and guest molecules, such as in the pentacene-d14/p-terphenyl-d14 system, has been shown to increase the spin-lattice relaxation time, a key factor in achieving high nuclear spin polarization in dynamic nuclear polarization (DNP) experiments. pnas.orgnih.gov
Time-Resolved Magnetic Field Effects on Radical Pair Recombination Fluorescence
When this compound is used as an electron acceptor and luminophore in nonpolar solutions, the recombination of spin-correlated radical ion pairs can be monitored by its fluorescence. github.ioarxiv.orgrsc.org The application of an external magnetic field influences the spin evolution of the radical pair, leading to a time-resolved magnetic field effect (TR MFE) on the fluorescence intensity. This technique provides a powerful method for studying the properties of short-lived radical ions. nsc.ru
The TR MFE is typically measured as the ratio of the fluorescence kinetics in the presence of a magnetic field to that in zero field. github.ioarxiv.org The resulting curves exhibit oscillations, known as quantum beats, which are characteristic of the coherent spin evolution of the radical pair. arxiv.orgrsc.org By analyzing the shape and decay of these TR MFE curves, information about the g-values of the radical ions and their paramagnetic relaxation times can be extracted. nsc.ru For example, in studies of radical ion pairs involving the this compound radical anion, this method has been used to determine the difference in g-values between the paired radicals and their longitudinal and transverse relaxation times. nsc.ru
Hyperfine Coupling Interactions and Quantum Beat Phenomena Analysis
The quantum beats observed in TR MFE experiments are a direct manifestation of the hyperfine coupling (HFC) interactions within the radical ions. arxiv.orgrsc.orgnsc.ru The frequencies of these beats are determined by the HFC constants of the magnetic nuclei present in the radicals. Since this compound is perdeuterated, its hyperfine coupling constants are negligible, making it an ideal partner for studying the HFC of other radical ions. rsc.org
This technique has been successfully applied to determine the HFC constants for various radical cations paired with the this compound anion, including those of hexamethylethane, 2,3-dimethylbutane, and 9,10-octalin. arxiv.orgrsc.orgnsc.ruarxiv.orgnih.gov The analysis of quantum beats provides a spectroscopic tool with high sensitivity, capable of probing radical ions with lifetimes of only a few nanoseconds. nsc.runih.gov The complexity of the quantum beat pattern increases with the number of groups of magnetically non-equivalent nuclei, and analytical solutions have been developed to model these systems and extract precise HFC values. nih.gov Recent work has even utilized quantum computers to simulate the quantum beats and thermal relaxation in radical pair systems like 9,10-octalin+/p-terphenyl-d14−, demonstrating the growing sophistication of the analysis of these phenomena. arxiv.orgrsc.orgarxiv.org
Neutron Scattering Techniques for Lattice and Molecular Dynamics
Inelastic neutron scattering (INS) is a powerful experimental technique for investigating the lattice and molecular dynamics of crystalline materials. unlv.edu Studies on p-terphenyl have utilized INS to probe its phonon dynamics, particularly in relation to its temperature- and pressure-induced solid-solid phase transitions. unlv.eduresearchgate.net
Inelastic Neutron Scattering (INS) for Phonon Dynamics and Anharmonic Effects
Inelastic neutron scattering (INS) is a powerful technique for probing the vibrational dynamics of materials. In the case of this compound (C18D14), INS studies have provided significant insights into its phonon dynamics and the associated anharmonic effects. researchgate.netnih.gov
Studies on polycrystalline p-terphenyl have utilized INS to complement findings from far-infrared and Raman spectroscopy. rsc.org The assignments from optical spectroscopy can be ambiguous due to the observation of more lines than predicted by simple group theory for an ordered crystal. rsc.org INS, with its different selection rules based on scattering and vibrational amplitude weighting, offers a clearer picture of the phonon density of states. rsc.org
Research conducted on p-terphenyl across a temperature range of 10 K to 200 K has revealed strong anharmonic phonon dynamics, particularly in the low-frequency librational bands. nih.govunlv.edursc.org This anharmonicity is evident from the significant broadening of phonon peaks as the temperature increases from 100 K to 200 K, suggesting enhanced phonon interactions. unlv.edu First-principles molecular dynamics simulations have successfully reproduced these large anharmonic effects, showing excellent agreement with experimental neutron scattering data. aps.org In contrast, the quasiharmonic approximation has been less successful in fully accounting for the observed phonon behavior. aps.org
The use of deuterated p-terphenyl (this compound) is advantageous in INS experiments. The incoherent scattering cross-section of hydrogen is very large, which can obscure the desired coherent scattering signal from the collective phonon modes. By replacing hydrogen with deuterium, which has a much smaller incoherent scattering cross-section, the coherent scattering from the carbon and deuterium nuclei becomes more prominent, allowing for a clearer investigation of the phonon dispersion and dynamics.
Temperature- and Pressure-Dependent Phonon Lattice Dynamics Investigations
The influence of temperature and pressure on the phonon lattice dynamics of p-terphenyl has been a subject of detailed investigation, revealing interesting aspects of its structural stability and phase transitions.
Temperature Dependence:
Heat capacity measurements on both p-terphenyl and this compound have identified a phase transition characterized by a λ-shaped anomaly. This transition, associated with a change in molecular conformation, occurs at approximately 193.5 K for p-terphenyl and 180.3 K for this compound. researchgate.net Below this transition temperature, the molecule adopts an ordered, twisted conformation. researchgate.net
Pressure Dependence:
Pressure-dependent INS studies on p-terphenyl have been conducted at pressures up to 1.51 kbar and at low temperatures (10–30 K). nih.govunlv.edursc.org These investigations have shown no evidence of a solid-solid phase transition within this pressure and temperature range. nih.govunlv.edursc.org The pressure- and temperature-dependence of the phonon modes suggest that the boundary for a potential third solid phase, which has been reported at lower temperatures and higher pressures, lies outside the scope of these particular experiments. nih.govunlv.edu
The application of pressure generally leads to a hardening (increase in frequency) of phonon modes. aps.org However, in some materials, pressure can induce a softening of transverse acoustic modes, which can be a driving mechanism for certain phase transitions. aps.org For p-terphenyl, the pressure-dependent phonon spectra below 30 meV, measured at around 0.5 kbar, show minimal changes between 10 K and 30 K, even for the librational bands below 8 meV. unlv.edu
Interactive Table: Phonon Dynamics Parameters of p-Terphenyl under Varying Conditions.
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Phonon Dynamics | 10 K - 200 K (ambient pressure) | Strong anharmonic effects, especially in low-frequency librational bands. nih.govunlv.edursc.org Significant phonon broadening from 100 K to 200 K. unlv.edu | nih.govunlv.edursc.org |
| Phase Transition | 193.5 K (p-terphenyl), 180.3 K (this compound) | λ-shaped anomaly in heat capacity, indicating an order-disorder transition related to molecular conformation. researchgate.net | researchgate.net |
| Lattice Dynamics | Up to 1.51 kbar (10 K - 30 K) | No solid-solid phase transition observed. nih.govunlv.edursc.org Overall lattice dynamics remain similar. unlv.edu | nih.govunlv.edursc.org |
Short-Range Order Determination via Neutron Diffraction Methods
Neutron diffuse scattering is a key technique for investigating short-range order (SRO) in crystalline materials. nih.gov In deuterated p-terphenyl (C18D14), SRO arises from the correlated twisting of the central phenyl ring of each molecule, which can be either positive or negative. nih.gov
At 200 K, neutron diffuse scattering experiments have revealed the presence of incipient Bragg peaks. nih.gov The positions of these peaks indicate that the twists of the central phenyl rings are negatively correlated along the a and b crystallographic directions, with nearest-neighbor correlation coefficients of approximately -0.3 and -0.87, respectively. nih.gov Along the c direction, the twists appear to be essentially uncorrelated. nih.gov The anisotropy of the diffuse peaks suggests that the correlation length along the b direction is about three times that along the a direction. nih.gov These correlations, although weaker, persist at room temperature. nih.gov
To better understand these observations, Monte Carlo simulations have been employed. nih.gov By imposing a correlation structure on the population of central ring twists and allowing for displacive relaxation, the experimentally observed diffuse scattering pattern was well reproduced. nih.gov This modeling showed that the positions of nearest-neighbor molecules in the ab-plane are strongly positively correlated, especially for movements approximately parallel to the a-axis. nih.gov In contrast, the displacive correlations between molecules stacked along the c-axis are weaker. nih.gov The apparent contradiction between the strongest displacive correlations being along a and the strongest occupancy correlations being along b is explained by the connectivity of the molecular interactions. nih.gov
The presence of SRO is often indicated by broad, diffuse peaks in the neutron diffraction pattern, as opposed to the sharp Bragg peaks characteristic of long-range order. researchgate.net The study of SRO is crucial for understanding various physical properties of materials that are influenced by local atomic arrangements. core.ac.uk
Interactive Table: Short-Range Order Correlation in this compound at 200 K.
| Direction | Correlation Type | Nearest-Neighbor Correlation Coefficient | Correlation Range | Reference |
|---|---|---|---|---|
| a-axis | Negative (central ring twists) | ~ -0.3 | - | nih.gov |
| b-axis | Negative (central ring twists) | ~ -0.87 | ~3 times that along a-axis | nih.gov |
| c-axis | Uncorrelated (central ring twists) | - | - | nih.gov |
| ab-plane | Positive (displacive motions) | Strong, especially parallel to a-axis | - | nih.gov |
Phase Transitions and Molecular Conformation Dynamics
Order-Disorder Phase Transitions and Isotopic Effects
The substitution of hydrogen with deuterium (B1214612) in p-Terphenyl (B122091) significantly influences its phase transition behavior. This is primarily due to the change in mass and the resulting effects on molecular vibrations and intermolecular interactions.
Adiabatic calorimetry has been a crucial technique for investigating the thermodynamic properties of p-Terphenyl-d14. acs.orgcapes.gov.broup.com Measurements of heat capacities between 3 and 300 K have identified a λ-shaped anomaly, which signals a phase transition associated with a change in molecular conformation. capes.gov.broup.comresearchgate.netresearchgate.netresearchgate.net
For this compound, this transition is observed at a temperature of (180.3 ± 0.1) K. capes.gov.broup.comresearchgate.netresearchgate.netresearchgate.net The enthalpy of this transition has been determined to be (288 ± 20) J mol⁻¹, with a corresponding entropy of transition of (1.63 ± 0.10) J K⁻¹ mol⁻¹. capes.gov.broup.comresearchgate.netresearchgate.net These calorimetric studies provide fundamental data on the energy changes involved in the conformational ordering of the molecule. The anomalous portion of the heat capacity in the transition region has been compared favorably with a two-dimensional Ising model, suggesting an order-disorder type of transition where the molecular conformation plays a role similar to an Ising spin variable. capes.gov.broup.comresearchgate.net
A comparative analysis with non-deuterated p-Terphenyl highlights the significant impact of deuteration. The phase transition temperature for p-Terphenyl occurs at (193.5 ± 0.1) K, which is 13.2 K higher than that of its deuterated counterpart, this compound. capes.gov.broup.comresearchgate.netresearchgate.netresearchgate.net This decrease in the transition temperature upon deuteration is a notable isotopic effect. rsc.org
Interestingly, while the transition temperature is lowered, the entropy of transition remains the same for both compounds at (1.63 ± 0.10) J K⁻¹ mol⁻¹. capes.gov.broup.comresearchgate.net The enthalpy of transition for p-Terphenyl is (304 ± 20) J mol⁻¹, slightly higher than that for this compound. capes.gov.broup.comresearchgate.net
Below is a table summarizing the thermodynamic properties of the phase transitions for both this compound and p-Terphenyl as determined by adiabatic calorimetry. capes.gov.broup.comresearchgate.netresearchgate.netresearchgate.net
| Compound | Transition Temperature (K) | Enthalpy of Transition (J mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) |
| This compound | 180.3 ± 0.1 | 288 ± 20 | 1.63 ± 0.10 |
| p-Terphenyl | 193.5 ± 0.1 | 304 ± 20 | 1.63 ± 0.10 |
Adiabatic Calorimetry Studies on Phase Transition Thermodynamics
Structural Phase Transitions and Molecular Symmetry
The phase transitions observed in this compound are intrinsically linked to changes in its molecular conformation and symmetry.
The conformation of this compound has been studied in various states. In the crystalline state at low temperatures and pressures, the molecule adopts a twisted conformation. researchgate.netnih.gov High-pressure infrared spectroscopy experiments on both p-Terphenyl and this compound have confirmed this. nih.gov In this twisted state, the central phenyl ring is twisted relative to the plane of the two outer rings. nih.gov In contrast, investigations of p-Terphenyl in solution and in the molten state using Fourier Transform IR and Raman spectroscopy suggest a change in conformation upon leaving the solid state. researchgate.net
To better understand the conformational preferences, ab initio molecular orbital calculations have been performed. researchgate.netresearchgate.net These first-principles calculations are essential for determining the energetic landscape and the most stable molecular structures. nih.gov Studies have shown that for p-Terphenyl, a twisted C₂ symmetry conformation is energetically favored over other configurations. researchgate.net These computational methods, often used in conjunction with experimental data, provide a detailed picture of the molecule's structure. nih.gov For instance, geometry optimizations using ab initio bandstructure methods have been employed to understand pressure-dependent properties. researchgate.net
Symmetry analysis of the twisted conformational states of p-Terphenyl provides deeper insight into its structure. At low temperatures and pressures, experimental results combined with first-principles calculations indicate that the molecule belongs to the C₂ point group of symmetry. researchgate.netnih.gov However, the symmetry is noted to be very close to C₂h. researchgate.netnih.gov The twisted conformation of p-Terphenyl can be described by the two twist angles of the outer phenyl rings. researchgate.net If the angles are identical in sign and value, the molecule would have C₂h symmetry. researchgate.net The subtle deviation from this higher symmetry is a key feature of its low-temperature structure.
Ab Initio Calculations for Molecular Conformations and Energetic Landscapes
Role of Intermolecular Interactions and Vibrational Anharmonicity in Phase Transitions
The phase transition in crystalline p-terphenyl and its deuterated analogue, this compound, is a complex phenomenon driven by a delicate balance between intramolecular and intermolecular forces. wikipedia.orguni.lu This transition involves a change in the molecule's conformation, specifically related to the torsional angle between the phenyl rings, and is characterized as an order-disorder type transition. wikipedia.orguni.lu The substitution of hydrogen with deuterium in this compound significantly influences these dynamics by altering vibrational frequencies and, consequently, the intermolecular interactions that govern the phase transition. nih.govcenmed.com
At higher temperatures, p-terphenyl molecules are generally planar and exist in a monoclinic crystal structure (space group P21/a). sigmaaldrich.com In this phase, the central phenyl ring undergoes rapid rocking motions. fishersci.se As the temperature is lowered, the system transitions to a triclinic phase (space group Pī), where the molecules adopt a non-planar, or twisted, conformation. wikipedia.orgfishersci.se This change is not merely a result of intramolecular strain but is heavily influenced by the collective intermolecular interactions within the crystal lattice. wikipedia.org The conformation of these non-rigid polyphenyl molecules in their crystalline phases arises from a sensitive interplay between these competing forces. uni.lu
Inelastic neutron scattering and Raman spectroscopy studies on p-terphenyl reveal strong anharmonic phonon dynamics, particularly in the low-frequency librational bands. sigmaaldrich.comfishersci.com Anharmonicity refers to the deviation of atomic vibrations from simple harmonic motion. This deviation is crucial in understanding the phase transition because it allows for coupling between different vibrational modes. fishersci.com As the temperature decreases towards the transition point, nearly all vibrational modes show anomalous behavior in their frequencies, widths, and intensities. fishersci.com This is attributed to a significant decrease in vibrational anharmonic coupling effects as the crystal enters the more ordered, lower-temperature state. fishersci.com The reduction in anharmonicity contributes to the stabilization of the non-planar conformation. fishersci.no
The isotopic substitution in this compound directly impacts these dynamics. Deuteration alters the vibrational frequencies of the molecule, which can affect reaction kinetics and mechanisms. nih.gov Specifically, studies using adiabatic calorimetry have shown that the phase transition associated with the molecular conformation change occurs at different temperatures for the two isotopologues. For p-Terphenyl, the transition is observed at (193.5 ± 0.1) K, while for this compound, it occurs at a lower temperature of (180.3 ± 0.1) K. nih.gov This shift highlights the role of isotopic substitution in modifying the intermolecular potential landscape.
Despite the change in transition temperature, the entropies of transition for both p-terphenyl and this compound are identical at (1.63 ± 0.10) J K⁻¹ mol⁻¹. nih.gov The anisotropy of the intermolecular interaction is a key factor discussed in this context, with the anomalous part of the heat capacity in the transition region being comparable to a two-dimensional Ising model, which describes systems with nearest-neighbor interactions. wikipedia.org Molecular dynamics simulations further underscore the importance of accurately modeling both intermolecular forces and the intramolecular torsion potential to reproduce the phase transition behavior correctly. wikipedia.org High-pressure infrared spectroscopy has also been used to investigate the conformational changes in both p-terphenyl and this compound, confirming that pressure can also induce a phase transition to a planar conformation by altering intermolecular distances.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Simulations for Molecular Structure and Vibrational Frequencies
Quantum mechanical simulations are fundamental to understanding the geometry and vibrational behavior of p-terphenyl-d14. These calculations offer a detailed picture of the molecule's conformational landscape and its response to energetic perturbations.
First-Principles and Density Functional Theory (DFT) Calculations
First-principles calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure of this compound. nih.gov High-pressure infrared spectroscopy experiments at low temperatures, combined with first-principles calculations, have been used to determine the twisted conformation of the molecule. nih.gov At low temperatures and pressures, this compound adopts a C2 point group symmetry, where the central phenyl ring is twisted relative to the outer rings. nih.gov This calculated structure is consistent with experimental X-ray diffraction data. nih.gov
DFT, using the B3LYP functional and a 6–31G(d) basis set, has also been successfully applied to calculate the optimized geometries and vibrational frequencies of deuterated terphenyl isotopomers. researchgate.netresearchgate.net When these calculated force fields are scaled, they show excellent agreement with experimental vibrational frequencies, with an average error as low as 5 cm⁻¹. researchgate.netresearchgate.net Such calculations are crucial for assigning intramolecular motions to experimentally observed bands in infrared and Raman spectra. researchgate.netnih.govq-chem.com
| Computational Method | Application | Key Findings |
| First-Principles | Determination of molecular structure under pressure. | Confirmed twisted C2 symmetry at low temperature and pressure. nih.gov |
| DFT (B3LYP/6-31G(d)) | Calculation of optimized geometry and vibrational frequencies. | Achieved low average error (5 cm⁻¹) in reproducing experimental vibrational frequencies after scaling. researchgate.netresearchgate.net |
Semiempirical Methods in Conformational and Vibrational Analysis
Semiempirical methods, such as the AM1 (Austin Model 1) and CS-INDO, provide a computationally less intensive alternative for studying the conformational and vibrational properties of large molecules like this compound. researchgate.netresearchgate.net The semiempirical RHF/AM1 method has been used to calculate optimized geometries and vibrational frequencies, yielding an average error of 13 cm⁻¹ when compared to experimental data after scaling. researchgate.netresearchgate.net
These methods are particularly useful for mapping potential energy surfaces. For instance, the AM1 potential energy surface for the torsion of the phenyl rings was mapped on a 15° grid to estimate the barrier to internal rotation. researchgate.netresearchgate.net Conformational analysis using a semiempirical CS-INDO method on p-terphenyl (B122091) revealed the existence of two nearly isoenergetic rotamers with D2 and C2h symmetries, both having torsion angles of approximately 35°. researchgate.net
| Semiempirical Method | Application | Key Findings |
| RHF/AM1 | Optimized geometry and vibrational frequencies. | Average error of 13 cm⁻¹ compared to experimental frequencies. researchgate.netresearchgate.net |
| AM1 | Potential energy surface mapping. | Estimated the barrier for concerted internal rotation to be between 3 and 6 kJ mol⁻¹. researchgate.netresearchgate.net |
| CS-INDO | Ground state conformational analysis. | Identified two nearly isoenergetic rotamers (D2 and C2h symmetries) with torsion angles around 35°. researchgate.net |
Electronic Structure and Charge Carrier Transport Studies
The electronic properties of this compound are critical for its applications in organic electronics. Theoretical models are employed to understand its electronic band structure and how charge carriers move through the material.
Tight Binding Approximation for Electron and Hole Band Structures
The tight-binding approximation is a widely used method to calculate the excess electron and hole band structures in molecular crystals like p-terphenyl. aip.orgucl.ac.uk This approach considers the interactions between the wavefunctions of adjacent molecules to describe the formation of energy bands. rsc.org For compounds like p-terphenyl with two molecules per unit cell, this results in two energy bands for both electrons and holes. aip.org The calculated bandwidths are typically on the order of 0.1 eV. aip.org In these calculations, molecular wavefunctions are often represented using the Linear Combination of Atomic Orbitals (LCAO) approximation. aip.org
Modeling the Anisotropy and Pressure Dependence of Carrier Mobility
The mobility of charge carriers in organic crystals is often anisotropic, meaning it varies with direction. The tight-binding model can be used to calculate the anisotropy and pressure dependence of the mobility tensor. aip.org These calculations are typically performed under the constant-free-time and constant-free-path approximations. aip.org While absolute mobility calculations are challenging, the theoretical models provide adequate agreement with experimental data and offer insights into the underlying scattering mechanisms. aip.org Studies on similar organic crystals like deuterated biphenyl (B1667301) and naphthalene (B1677914) have shown that techniques like Brillouin spectroscopy can experimentally determine elastic moduli, which are related to the material's mechanical properties and can influence charge transport. acs.org
Molecular Orbital Theory Applications
Molecular orbital (MO) theory is a fundamental tool for understanding the electronic properties of molecules. The Self-Consistent Field (SCF) Linear Combination of Atomic Orbitals (LCAO) MO method, in particular, has been applied to understand the electronic structure of polyphenyls, the class of compounds to which p-terphenyl belongs.
The SCF-LCAO-MO theory is a computational method used to approximate the solutions of the Schrödinger equation for a multi-electron system. q-chem.com It is particularly useful for calculating properties like mobile bond orders in aromatic systems. For polyphenyls, such as p-terphenyl, this method helps in understanding the degree of π-electron delocalization and the character of the carbon-carbon bonds between the phenyl rings.
Quantum Computing and Spin Chemistry Simulations
The unique properties of this compound have made it a key molecule in the burgeoning fields of quantum computing and spin chemistry. rsc.org Its use in radical pair systems allows for the exploration of complex quantum phenomena. rsc.org
Quantum beats are oscillations in the yield of recombination products in spin-correlated radical pairs, and they provide a window into the time evolution of the radical pair's spin state. quebs.grox.ac.uk this compound is often used as an electron acceptor in these systems. github.io For example, in studies of the radical pair system 9,10-octalin+/p-terphenyl-d14−, the deuteration of p-terphenyl simplifies the hyperfine coupling interactions, making it an ideal system for studying quantum beats. rsc.orgarxiv.org
The simulation of these quantum beats on quantum computers involves modeling the time evolution of an entangled two-spin system under the influence of magnetic interactions. arxiv.org The radical pair is typically initialized in a singlet state, and its evolution is governed by a Hamiltonian that includes terms for Zeeman interactions and hyperfine couplings. quebs.grarxiv.org Researchers have successfully implemented Hamiltonian simulations for radical pairs involving this compound on both quantum simulators and real quantum hardware. rsc.orgarxiv.org These simulations are crucial for understanding the complex quantum dynamics that are often challenging to explore experimentally. arxiv.orgsigmaaldrich.com
Radical pair systems are open quantum systems, meaning they interact with their environment, leading to processes like thermal relaxation. arxiv.orgaps.org Understanding these relaxation dynamics is critical for accurately modeling the behavior of the radical pair. arxiv.org Advanced simulation techniques on quantum computers have been employed to study the thermal relaxation of radical pair systems containing this compound. arxiv.orgarxiv.org
Three primary methods have been used to simulate these dynamics:
Kraus channel representations: This is a mathematical formalism used to describe the evolution of an open quantum system. arxiv.orgarxiv.org
Noise models on Qiskit Aer: Qiskit is an open-source quantum computing software development framework. Its Aer component provides simulators with realistic noise models that can mimic the behavior of real quantum hardware. rsc.orgarxiv.orgarxiv.org
Inherent qubit noise on near-term quantum hardware: The natural noise present in current quantum computers can be leveraged to simulate the thermal relaxation of the quantum system. arxiv.orgarxiv.org
Studies have shown that by utilizing the inherent noise of near-term quantum computers, it is possible to simulate the noisy quantum beats observed in radical pairs like 9,10-octalin+/p-terphenyl-d14− more accurately than with classical approximations or quantum simulators. rsc.orgarxiv.orgarxiv.org This demonstrates the potential of quantum computers for simulating complex chemical dynamics in open quantum systems. rsc.orgarxiv.org
Advanced Applications and Materials Science Research
p-Terphenyl-d14 in Organic Semiconductor Systems
The deuterated aromatic hydrocarbon, this compound, serves as a crucial matrix material in the study of organic semiconductor systems. Its primary role is as a host crystal for guest molecules, enabling detailed spectroscopic and optoelectronic investigations. The substitution of hydrogen with deuterium (B1214612) atoms in the p-Terphenyl (B122091) structure minimizes hyperfine interactions, which is advantageous for certain high-resolution spectroscopic techniques.
This compound crystals are widely used as hosts for single-molecule spectroscopy (SMS) experiments, particularly with guest molecules like pentacene (B32325). The this compound matrix provides a well-defined environment that isolates individual guest molecules, allowing for the study of their unique quantum properties. The similar size and shape of pentacene and p-terphenyl molecules facilitate the incorporation of pentacene into the host lattice. acs.org
A key application is in optically detected magnetic resonance (ODMR) of single molecular spins. picoquant.comsingle-molecule.nl In these experiments, a tunable laser excites a single pentacene-d14 (B566062) molecule embedded within the this compound crystal. uni-stuttgart.denih.gov By monitoring the fluorescence of the single molecule while applying microwaves, researchers can induce and detect transitions between the triplet spin sublevels of the pentacene molecule. single-molecule.nluni-bayreuth.de The use of deuterated host and guest molecules is critical as it leads to narrower magnetic-resonance lines, enabling higher resolution. picoquant.com This technique has been instrumental in observing the hyperfine splitting caused by a single carbon-13 nucleus within a single molecule, providing insights into local spin configurations. single-molecule.nlnih.gov
The choice of this compound as a host also allows for the investigation of how the local environment influences the photophysical properties of the guest molecule. picoquant.com Even at very low temperatures, the conformation of the host p-terphenyl molecules can modulate the electronic transition frequency of the guest pentacene molecule. acs.org
The doping process has a profound effect on the optical absorption and fluorescence spectra of the material. mdpi.comresearchgate.net As the concentration of pentacene in the p-terphenyl host increases, the intensity of the characteristic fluorescence peaks of p-terphenyl decreases. mdpi.com Simultaneously, new characteristic absorption and emission peaks corresponding to the pentacene molecules appear and their intensity grows with the doping concentration. mdpi.comresearchgate.net This phenomenon is attributed to an excitation energy transfer from the p-terphenyl host to the pentacene guest molecules. science.gov
The color of the p-terphenyl crystal also changes upon doping, from colorless to light purple or purple-red, depending on the pentacene concentration. mdpi.comresearchgate.net This visible change is a direct consequence of the guest-induced alterations in the material's absorption characteristics. researchgate.net These doping effects are fundamental for tailoring the optoelectronic properties of molecular crystals for various applications.
The unique properties of this compound matrices, particularly when doped with molecules like pentacene, make them promising for the development of advanced organic optoelectronic devices. mdpi.com The ability to control the optical and electronic properties through doping is a key advantage. mdpi.comscience.gov
One area of development is in the creation of materials for quantum technologies. The pentacene-in-p-terphenyl system is a model for creating spin-triplet polarizable organic molecules, which are candidates for quantum sensors and optoelectronic devices. researchgate.net For instance, the source of polarized electrons in some quantum sensing experiments is a single crystal of p-terphenyl doped with pentacene-d14, which is pumped by a laser. aps.orgarxiv.org
Furthermore, the understanding of energy transfer and spin dynamics within these doped crystals is crucial for designing devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The this compound host provides a stable and well-characterized platform to study these fundamental processes, paving the way for the rational design of new and more efficient organic optoelectronic materials and devices.
Doping Effects in p-Terphenyl Molecular Crystals and Their Impact on Optoelectronic Properties
Role in Quantum Sensing Technologies
This compound plays a significant role as a host material in the burgeoning field of quantum sensing. Its inert, diamagnetic nature and the ability to host photoexcitable guest molecules with long-lived spin states make it an ideal matrix for developing novel quantum sensors. aps.orgarxiv.org
A primary application of this compound in quantum sensing involves its use as a host for pentacene molecules to create quantum sensors based on photoexcited triplet electrons. aps.orgarxiv.orgarxiv.org When pentacene molecules within the p-terphenyl crystal are excited by light, they can transition from their singlet ground state to an excited triplet state through a process called intersystem crossing. aps.orgarxiv.org This creates a system of polarized spin-triplet electrons that can be manipulated and read out optically. aps.orgarxiv.org
These pentacene-doped p-terphenyl systems exhibit essential properties for quantum sensing at room temperature, including optically generated electronic polarization and a spin-state-dependent fluorescence contrast. aps.orgarxiv.orgresearchgate.net The ability to grow large, centimeter-scale crystals at a low cost, coupled with the absence of paramagnetic impurities, presents a significant advantage for practical applications. aps.orgarxiv.org Researchers have successfully demonstrated quantum sensors constructed from pentacene-doped p-terphenyl, highlighting the potential of these chemical systems for high-sensitivity magnetic field detection. aps.orgarxiv.orgresearchgate.net This approach is not limited to pentacene and can be extended to a broader class of spin-triplet polarizable organic molecules. aps.orgarxiv.org
Optically Detected Magnetic Resonance (ODMR) is a key technique for reading out the spin state of the photoexcited triplet electrons in this compound based quantum sensors. aps.orgarxiv.org A high ODMR contrast, which is the difference in fluorescence intensity between different spin states, is crucial for the sensitivity of a quantum sensor. arxiv.org In pentacene-doped p-terphenyl systems, a significant ODMR contrast of the triplet states has been measured at room temperature. aps.orgarxiv.orgresearchgate.net
The coherence time of the electron spins is another critical parameter that determines the performance of a quantum sensor. Longer coherence times allow for more precise measurements. In pentacene-doped p-terphenyl crystals, long coherence times have been observed at room temperature using spin echo and Carr-Purcell-Meiboom-Gill (CPMG) sequences. aps.orgarxiv.orgresearchgate.net These coherence times are often limited by the lifetime of the triplet state itself. aps.orgresearchgate.net The analysis of ODMR contrast and coherence times in these systems is essential for optimizing their performance as quantum sensors and for exploring their potential in various applications, including the detection of weak magnetic fields and other physical quantities. aps.orgarxiv.orgaps.orgarxiv.org
Interactive Data Table: Properties of Pentacene-doped p-Terphenyl Systems
| Parameter | Value | Host-Guest System | Conditions | Reference |
| ODMR Contrast | ~16.8% | Pentacene in p-Terphenyl | Room Temperature | arxiv.orgresearchgate.net |
| Coherence Time (T2) | 2.7 µs | Pentacene in p-Terphenyl | Room Temperature, Spin Echo | arxiv.orgresearchgate.net |
| Coherence Time (T2DD) | 18.4 µs | Pentacene in p-Terphenyl | Room Temperature, CPMG | arxiv.orgresearchgate.net |
| ODMR Linewidth (Power Unbroadened) | ~1.9 MHz | Pentacene in p-Terphenyl | Room Temperature | researchgate.net |
| Triplet State Transitions (Zero-Field) | 108, 1340, 1448 MHz | Pentacene in p-Terphenyl | Room Temperature | researchgate.net |
| 1H Spin Polarization | 34% | Pentacene-d14 in p-Terphenyl-d4 | Room Temperature, 0.40 T | nih.govpnas.org |
Solid-State Masers and Related Quantum Device Architectures
p-Terphenyl serves as a crucial host material in the development of solid-state masers that can operate at room temperature without a strong external magnetic field. google.com The archetypal system involves doping a p-terphenyl crystal with pentacene molecules. google.comucl.ac.uk In this setup, the p-terphenyl crystal provides an inert matrix that isolates the active pentacene molecules, which are excited by a light source. google.comucl.ac.uk Following optical excitation, the pentacene molecules transition into a triplet state, creating a population inversion between two of the triplet sublevels that enables microwave amplification through stimulated emission. google.com
The properties of the p-terphenyl host are critical. For instance, the deuterated form, this compound, is used in conjunction with deuterated pentacene (pentacene-d14) to study the influence of isotopic composition on the system's dynamics, such as intersystem crossing rates. researchgate.net Research into pentacene-doped p-terphenyl systems has paved the way for their use in quantum sensing applications. aps.orgaps.org These materials offer advantages like the ability to grow large, low-cost crystals that are electronically diamagnetic when not illuminated, making them promising for quantum sensors and other optoelectronic devices. researchgate.netaps.org The interactions within the p-terphenyl host influence the spin dynamics of the dopant, which is a key factor for the performance of masers and quantum devices. ucl.ac.uk
Isotopic Labeling in Mechanistic and Kinetic Chemical Studies
The substitution of hydrogen atoms with deuterium in this compound provides a powerful tool for investigating chemical reactions. The presence of the heavier deuterium isotope alters bond energies and vibrational frequencies, which can significantly influence reaction rates and pathways. scbt.comscbt.com
Elucidating Reaction Mechanisms via Isotopic Signature Tracing
Isotopic labeling is a definitive technique for tracing the journey of molecules through complex reaction sequences. slideshare.net By replacing hydrogen with deuterium, scientists can track the fragments of a molecule to understand how it breaks apart and reassembles. The unique mass of deuterium makes it possible to follow the labeled compound and its derivatives using mass spectrometry. slideshare.net
A key example, analogous to p-terphenyl, is the study of the radiolysis and pyrolysis of m-terphenyl (B1677559) versus its deuterated counterpart, m-terphenyl-d14. pitt.edu In these studies, researchers observed the formation of products like quaterphenyls and triphenylbenzenes. By comparing the products from the labeled and unlabeled terphenyl, they could deduce the reaction mechanisms. The distinct isotopic signature of this compound allows for precise monitoring of conformational changes and molecular interactions, aiding in the detailed elucidation of reaction pathways in diverse chemical environments. scbt.compitt.edu
Investigation of Kinetic Isotope Effects (KIE) on Reaction Pathways
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. scbt.com This difference in bond energy means that more energy is required to break a C-D bond, often leading to a slower reaction rate.
This effect is clearly observable in studies of deuterated terphenyls. For example, in the pyrolysis of m-terphenyl-d14, quantitative differences in reaction rates compared to the non-deuterated version are attributed to the primary isotope effect in the homolytic rupture of the C-D versus C-H bonds. pitt.edu The greater stability of the C-D bonds in deuterated terphenyl structures is evident in mass spectrometry, where the intensity of ions formed from the deuterated structure is lower than for the non-deuterated analogues, indicating a higher stability. taylorandfrancis.com This makes this compound a valuable compound for studying how isotopic substitution can affect reaction kinetics and for gaining deeper insights into transition states and reaction pathways. scbt.comscbt.com
Analytical Chemistry Method Development and Validation
In the field of analytical chemistry, accuracy and reliability are paramount. This compound serves as a critical tool for ensuring the quality and validity of analytical methods, particularly in environmental analysis.
Application of this compound as an Internal Standard in Environmental Analysis
This compound is widely used as a surrogate or internal standard in the analysis of semivolatile organic compounds, such as polycyclic aromatic hydrocarbons (PAHs), in complex environmental matrices. gcms.czepa.gov When analyzing samples like soil, sediment, or biological tissues, the extraction and clean-up procedures can result in the loss of some of the target analytes. nih.gov
To account for these potential losses, a known amount of this compound is added (spiked) into the sample at the beginning of the analytical process. nih.govnih.gov Because this compound is chemically similar to the PAHs but can be distinguished by a mass spectrometer due to its different mass, it acts as a reliable tracer. By measuring the amount of this compound recovered at the end of the analysis, chemists can calculate the efficiency of the extraction and clean-up process and correct the final concentrations of the target analytes accordingly. nih.gov This ensures the accuracy of the results, as demonstrated in methods for analyzing PAHs in rubber, plastics, and marine sediment. gcms.cznih.gov
Role as a Certified Reference Material in Quality Control and Method Validation
Beyond its use as an internal standard, this compound is also available as a Certified Reference Material (CRM). sigmaaldrich.com A CRM is a standard of the highest quality, produced and certified under internationally recognized protocols such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comfishersci.sefishersci.no These materials have a certified concentration value with a known uncertainty.
CRMs of this compound are used to calibrate analytical instruments like gas chromatographs (GC) and mass spectrometers (MS), ensuring their measurements are accurate and traceable to national and international standards. fishersci.noaccustandard.com They are essential for method validation, allowing laboratories to demonstrate the accuracy and reliability of their analytical procedures. fishersci.se By using this compound as a CRM, laboratories can ensure they meet stringent quality control requirements and produce data of the highest defensible quality. fishersci.noaccustandard.com
Supramolecular Assembly and Crystallization Research
The deuterated aromatic compound this compound serves as a crucial tool in the fields of supramolecular chemistry and materials science, particularly in research focused on non-covalent interactions and the rational design of crystalline materials. Its isotopic labeling allows for detailed investigations into molecular assembly, packing, and dynamics, which are fundamental to creating novel materials with tailored properties. The substitution of hydrogen with deuterium atoms provides a unique probe for various analytical techniques, offering deeper insights than are possible with its non-deuterated counterpart.
Studies of π-π Stacking Interactions in Deuterated Aromatic Systems
π-π stacking interactions are a cornerstone of supramolecular chemistry, governing the assembly of aromatic molecules in both biological and synthetic systems. These non-covalent interactions, which involve the delocalized π-electrons of aromatic rings, are critical in processes such as DNA base stacking, protein folding, and the formation of organic electronic materials. stfc.ac.ukacs.org The use of deuterated aromatic compounds like this compound has been instrumental in advancing the understanding of these fundamental forces.
The unique structure of this compound, with its chain of three phenyl rings, facilitates significant π-π stacking, which in turn influences its photophysical and energy transfer properties. scbt.com The presence of deuterium enhances the resolution of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, enabling precise monitoring of conformational changes and molecular vibrations within stacked systems. scbt.com
A key experimental technique that leverages isotopic substitution is high-resolution neutron diffraction. By comparing the diffraction patterns of hydrogenous and deuterated compounds, researchers can construct a detailed six-dimensional picture of the spatial and orientational arrangement of molecules in the liquid and solid states. stfc.ac.uk Studies on archetypal aromatic liquids like benzene (B151609) and toluene (B28343) using hydrogen/deuterium isotopic labeling have revealed complex local ordering. At close distances (under 5 Å), molecules tend to adopt a parallel, offset stacking arrangement, similar to the layers in graphite. stfc.ac.uk At larger separations (above 5 Å), a perpendicular, T-shaped arrangement becomes more dominant. stfc.ac.uk These findings are crucial for understanding the more complex interactions in polyphenyl systems like p-terphenyl.
Research has shown that the strength and geometry of π-π stacking are sensitive to substituents on the aromatic rings and the surrounding environment. scirp.orgrsc.org Deuteration itself can subtly alter vibrational frequencies and intermolecular forces, providing a sensitive handle for probing the energetics of these interactions. scbt.com
Crystal Engineering and Molecular Packing Investigations in Deuterated Polyphenyls
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Polyphenyls, including p-terphenyl, are model systems for these investigations due to their rigid structures and well-defined phase behavior. This compound is particularly valuable in this area, primarily due to the advantages it offers in neutron scattering experiments. Because hydrogen has a very large incoherent neutron scattering cross-section, its replacement with deuterium, which has a much smaller and predominantly coherent cross-section, dramatically improves the quality of inelastic and diffuse neutron scattering data. unlv.eduanu.edu.au
This isotopic advantage has been exploited to study the complex phase transitions in p-terphenyl. The non-deuterated form undergoes an order-disorder phase transition at approximately 193 K from a high-temperature monoclinic phase to a low-temperature, ordered triclinic phase. hpstar.ac.cncapes.gov.br Thermodynamic studies using adiabatic calorimetry have precisely measured this transition and the effect of deuteration.
| Compound | Transition Temperature (K) | Enthalpy of Transition (J mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| p-Terphenyl | 193.5 ± 0.1 | 304 ± 20 | 1.63 ± 0.10 |
| This compound | 180.3 ± 0.1 | 288 ± 20 | 1.63 ± 0.10 |
Data sourced from thermodynamic studies on the order-disorder phase transitions of p-terphenyl and this compound. capes.gov.br
Neutron diffuse scattering studies on single crystals of deuterated p-terphenyl (d-ptp) have been used to model the short-range order present above the phase transition temperature. anu.edu.au These investigations revealed strong positive correlations in the positions of neighboring molecules, providing a detailed picture of the molecular displacements that precede the ordering transition. anu.edu.au
Furthermore, p-terphenyl crystals are often used as hosts for single-molecule spectroscopy studies, with guest molecules like pentacene doped into the crystal lattice. acs.orgresearchgate.netmdpi.com The use of both deuterated pentacene (pentacene-d14) and deuterated p-terphenyl (this compound) in these experiments allows for the fine-tuning of guest-host interactions and helps to elucidate the dynamics of the host lattice and its influence on the guest's electronic states. acs.orgnih.govresearchgate.net Changes in the electron paramagnetic resonance (EPR) spectra of pentacene-d14 in a p-terphenyl host at the phase transition temperature provide direct evidence of the coupling between the guest molecule and the host's phenyl rings. nih.gov These studies are fundamental to crystal engineering, as they demonstrate how the properties of a bulk material can be controlled by the precise placement and environment of dopant molecules. researchgate.netmdpi.com
Q & A
Q. What are the primary analytical applications of p-Terphenyl-d14 in environmental chemistry?
Methodological Answer: p-Terphenyl-d14 is widely used as a surrogate standard in polycyclic aromatic hydrocarbon (PAH) analysis to monitor extraction efficiency and matrix effects. For example, in soil studies, it is spiked into samples prior to extraction to quantify recovery rates (typically 88.3–98.2%) and validate method accuracy . Its deuterated structure minimizes isotopic interference with target analytes during GC-MS or LC-MS analysis. Researchers should include it in quality control (QC) batches and compare recovery rates against laboratory control limits (e.g., 60–120% for QC samples) .
Table 1 : Recovery Rates of p-Terphenyl-d14 in PAH Analysis
| Matrix | Recovery Range (%) | Method Detection Limit (ng/g) | Source |
|---|---|---|---|
| Soil | 88.3–98.2 | 0.39–1.53 | |
| Dredged Sediment | 50–150* | EPA 8270 SIM | |
| *Field-specific QC limits may vary by laboratory protocol. |
Q. How does deuteration affect the thermodynamic properties of p-Terphenyl?
Methodological Answer: Deuteration alters vibrational modes and lattice dynamics, impacting phase transition behaviors. Saito et al. (1988) compared p-Terphenyl and p-Terphenyl-d14 using adiabatic calorimetry, revealing distinct enthalpy changes during order-disorder transitions. Deuterated compounds exhibit higher phase transition temperatures due to reduced zero-point energy. Researchers should replicate such studies using controlled heating rates (e.g., 0.1 K/min) and validate data against neutron diffraction or Raman spectroscopy .
Advanced Research Questions
Q. How to design experiments using this compound as a surrogate while addressing variable recovery rates?
Methodological Answer: Variable recovery rates often stem from matrix effects (e.g., lipid content in sediments) or instrumental variability. To mitigate this:
- Spike p-Terphenyl-d14 at the extraction stage to account for losses during sample preparation .
- Use procedural blanks and laboratory control spikes (LCS) to distinguish background contamination from true recovery deviations .
- Apply matrix-specific correction factors if recovery falls outside QC limits (e.g., 50–150% for field samples) .
- Report relative percent differences (RPDs) for duplicate analyses to assess precision .
Q. What methodologies are used to compare phase transition behaviors between deuterated and non-deuterated p-Terphenyl?
Methodological Answer: Thermodynamic studies require adiabatic calorimetry coupled with structural analysis. For instance:
- Measure heat capacity () across a temperature range (e.g., 10–300 K) to identify phase transitions .
- Correlate anomalies with X-ray diffraction data to map structural rearrangements.
- Use isotopic substitution models to predict deuteration effects on entropy changes. Table 2 : Phase Transition Data for p-Terphenyl and p-Terphenyl-d14
| Compound | Transition Temperature (K) | ΔH (kJ/mol) | Source |
|---|---|---|---|
| p-Terphenyl | 193.2 | 2.34 | |
| p-Terphenyl-d14 | 197.8 | 2.41 |
Q. How to resolve contradictions in data when this compound recovery exceeds QC limits?
Methodological Answer: Out-of-range recoveries (e.g., <50% or >150%) necessitate systematic troubleshooting:
- Instrument Calibration : Verify detector response using certified reference materials (CRMs).
- Matrix Effects : Perform matrix spike experiments to identify interference sources (e.g., co-eluting compounds) .
- Extraction Efficiency : Optimize solvent systems (e.g., dichloromethane:acetone ratios) and sonication time .
- Data Flagging : Annotate results with qualifiers (e.g., "J" for estimated values) and exclude flagged data from statistical models .
Q. What statistical approaches validate semi-quantitative analyses using this compound without response factors?
Methodological Answer: Semi-quantitative analyses rely on internal standard scaling. For example:
Q. How to integrate thermodynamic data of this compound into predictive models for material science?
Methodological Answer: Develop lattice dynamics models incorporating isotopic mass effects:
- Input experimental and phase transition data into density functional theory (DFT) frameworks .
- Validate predictions against neutron scattering data for deuterium positioning.
- Publish datasets in machine-readable formats (e.g., .cif files) for community benchmarking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
